molecular formula C18H22N4O B14205727 [4-(Dimethylamino)-2-phenylpyrimidin-5-yl](piperidin-1-yl)methanone CAS No. 823795-23-9

[4-(Dimethylamino)-2-phenylpyrimidin-5-yl](piperidin-1-yl)methanone

Cat. No.: B14205727
CAS No.: 823795-23-9
M. Wt: 310.4 g/mol
InChI Key: ZACXOTFSWLBTJE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone typically involves the reaction of (4-(dimethylamino)piperidin-1-yl)(4-nitrophenyl)methanone hydrochloride with hydrogen in the presence of a nickel catalyst in tetrahydrofuran (THF) at room temperature for 20 hours . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, nickel catalysts, and various solvents such as THF. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone has several scientific research applications, including:

    Apoptosis Induction: This compound has been found to be an effective apoptosis inducer, particularly in cancer cell lines.

    Neuroprotection: It has shown potential neuroprotective effects against glutamate-induced cell death.

    Selective Estrogen Receptor Modulation: The compound acts as a selective estrogen receptor modulator (SERM), displaying estrogen agonist-like effects on bone tissue and serum lipids while acting as an estrogen antagonist in breast and uterine tissues.

    SPECT Imaging: It has been explored as a potential SPECT imaging agent for serotonin 5-HT2A receptors.

    Antibacterial Activity: The compound has demonstrated antibacterial activity in molecular docking studies.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, leading to tissue-specific effects. In neuroprotection, it may interact with pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone: This compound shares a similar structure and has comparable applications in scientific research.

    5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds: These compounds have similar pharmacological properties and are used in related research fields.

Uniqueness

4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective estrogen receptor modulator and its potential neuroprotective effects set it apart from other similar compounds.

Properties

CAS No.

823795-23-9

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

[4-(dimethylamino)-2-phenylpyrimidin-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H22N4O/c1-21(2)17-15(18(23)22-11-7-4-8-12-22)13-19-16(20-17)14-9-5-3-6-10-14/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3

InChI Key

ZACXOTFSWLBTJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)N2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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